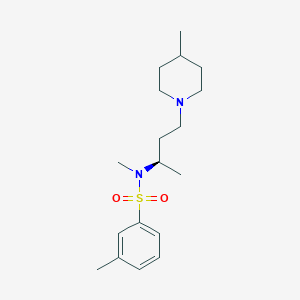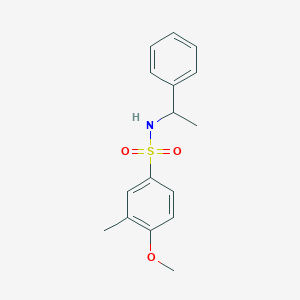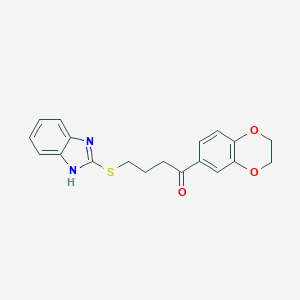
Oligomycin
Vue d'ensemble
Description
Oligomycin is a macrolide antibiotic produced by various species of the bacterium Streptomyces. It is known for its potent inhibitory effects on adenosine triphosphate synthase, an enzyme crucial for the production of adenosine triphosphate in cellular respiration. This compound is primarily used in scientific research due to its ability to inhibit mitochondrial adenosine triphosphate synthesis, making it a valuable tool for studying cellular energy metabolism and mitochondrial function .
Mécanisme D'action
Oligomycin, also known as C45H74O11, BSPBio_003314, BSPBio_000988, or this compound (A shown), is a potent inhibitor of ATP synthase, a key enzyme in the process of oxidative phosphorylation . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
The primary target of this compound is the ATP synthase enzyme , specifically the Fo subunit . ATP synthase plays a crucial role in energy production within cells, facilitating the conversion of ADP to ATP .
Mode of Action
This compound inhibits ATP synthase by blocking its proton channel (Fo subunit) . This blockage prevents the necessary oxidative phosphorylation of ADP to ATP, effectively halting energy production within the cell .
Biochemical Pathways
The inhibition of ATP synthase by this compound significantly reduces electron flow through the electron transport chain . . This process involves the facilitated diffusion of protons into the mitochondrial matrix through an uncoupling protein .
Result of Action
This can have various effects depending on the cell type and environment, but it often leads to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that affect ATP synthase or the proton gradient across the mitochondrial membrane could potentially impact the efficacy of this compound . Additionally, the stability of this compound could be affected by factors such as pH, temperature, and the presence of other reactive substances.
Analyse Biochimique
Biochemical Properties
Oligomycin interacts with several key biomolecules, most notably ATP synthase, a critical enzyme in the process of oxidative phosphorylation . By binding to the F_O subunit of ATP synthase, this compound effectively blocks the proton channel of the enzyme, thereby inhibiting the synthesis of ATP . This interaction is highly specific and results in a significant decrease in cellular energy production .
Cellular Effects
The effects of this compound on cells are profound and wide-ranging. By inhibiting ATP synthase, this compound disrupts the normal energy balance within the cell, affecting numerous cellular processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, the reduction in ATP production can lead to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor, and can influence various signaling pathways related to cell growth, proliferation, and survival .
Molecular Mechanism
The molecular mechanism of this compound centers on its interaction with ATP synthase. This compound binds specifically to the F_O subunit of the enzyme, which is the proton-conducting part of the complex . This binding blocks the flow of protons through the channel, thereby inhibiting the rotary mechanism of ATP synthase that is essential for ATP production . This interaction is highly specific and results in a potent inhibition of ATP synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time. Initially, exposure to this compound leads to a rapid decrease in ATP production as the drug binds to ATP synthase and inhibits its function . Over time, this inhibition can lead to significant changes in cellular function, as cells struggle to maintain their energy balance in the face of reduced ATP production .
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At low doses, this compound can inhibit ATP synthesis without causing significant toxicity . At higher doses, this compound can induce cell death, likely due to the severe disruption of cellular energy balance .
Metabolic Pathways
This compound is involved in the metabolic pathway of oxidative phosphorylation, where it acts as an inhibitor of ATP synthase . This interaction disrupts the normal flow of protons across the mitochondrial membrane, inhibiting the synthesis of ATP and disrupting cellular energy balance .
Transport and Distribution
This compound is believed to diffuse freely across cell membranes due to its lipophilic nature . Once inside the cell, it localizes to the mitochondria, where it binds to ATP synthase and exerts its inhibitory effects .
Subcellular Localization
This compound localizes to the mitochondria within cells . This is due to the presence of ATP synthase, the target of this compound, which is located in the inner mitochondrial membrane . The binding of this compound to ATP synthase inhibits the enzyme’s function, disrupting the process of oxidative phosphorylation and the production of ATP .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oligomycin is typically isolated from the fermentation broth of Streptomyces species. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization. The specific conditions for these steps can vary depending on the strain of Streptomyces used and the desired purity of the this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces cultures. The fermentation broth is subjected to solvent extraction to isolate the crude this compound, which is then purified using chromatographic techniques. The final product is obtained through crystallization, yielding this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Oligomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the structure of this compound for research purposes.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving this compound typically use nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Oligomycin has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of adenosine triphosphate synthesis and inhibition.
Biology: Employed in research on mitochondrial function and cellular energy metabolism.
Medicine: Investigated for its potential anticancer properties and its role in inducing apoptosis in cancer cells.
Industry: Utilized in the development of bioenergetic assays and as a tool for studying metabolic diseases
Comparaison Avec Des Composés Similaires
Rutamycin: Another macrolide antibiotic with similar inhibitory effects on adenosine triphosphate synthase.
Venturicidin: A macrolide that also targets adenosine triphosphate synthase but with different binding characteristics and potency
Oligomycin’s unique properties and potent inhibitory effects make it a valuable tool in various fields of scientific research, providing insights into cellular energy metabolism and mitochondrial function.
Propriétés
IUPAC Name |
(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNULEGDCPYONBU-WMBHJXFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Oligomycin's primary target in biological systems?
A1: this compound is a potent inhibitor of the F1F0-ATP synthase, a crucial enzyme responsible for ATP synthesis in mitochondria and bacteria. [, , , , ]
Q2: How does this compound interact with its target?
A2: this compound binds to the F0 subunit of ATP synthase, specifically to the rotating c-ring embedded within the membrane. This binding interferes with the proton translocation pathway, effectively blocking proton movement and, consequently, ATP synthesis. [, , ]
Q3: What are the downstream consequences of this compound inhibiting ATP synthase?
A3: By inhibiting ATP synthase, this compound disrupts the primary source of cellular energy production. This leads to a cascade of effects, including a decrease in ATP levels, an increase in AMP levels, alterations in mitochondrial membrane potential, and potential induction of apoptosis, particularly in energy-demanding cells. [, , , , ]
Q4: Does the inclusion of sucrose in the preparation medium influence the inhibitory effects of this compound and other compounds on (Na+ + K+ + Mg2+)-ATPase activity in sugar beet roots?
A6: Yes, the presence or absence of sucrose during membrane preparation from sugar beet roots significantly impacts the inhibitory action of this compound and metavanadate. This compound's inhibitory effect is suppressed when sucrose is omitted, whereas metavanadate inhibition is favored. This suggests a conformational change in the membrane fragments or vesicles, altering the exposed surfaces and influencing inhibitor interactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)










![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)


